N-(4-bromophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a carboxamide group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, yielding the desired carboxamide in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the furan ring.
Coupling: New biaryl compounds.
Scientific Research Applications
N-(4-bromophenyl)-2-methylfuran-3-carboxamide has been studied for its potential antibacterial activities. It has shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in materials science for the synthesis of novel materials with unique properties .
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-2-methylfuran-3-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in bacterial cells, disrupting their normal functions. This interaction may involve binding to enzymes or other proteins essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-2-methylfuran-3-carboxamide stands out due to its furan ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C12H10BrNO2/c1-8-11(6-7-16-8)12(15)14-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15) |
InChI Key |
POXZWQNMCKOVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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